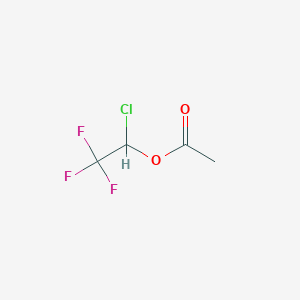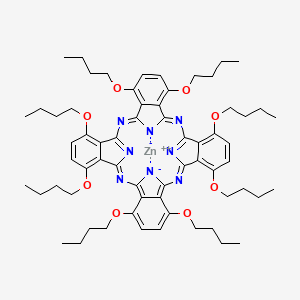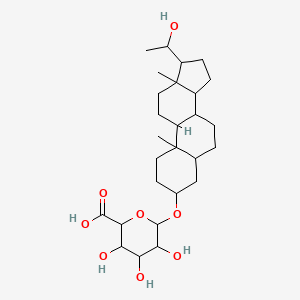![molecular formula C48H44FeP2 B12061636 (R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions. The compound’s unique structure, featuring both ferrocenyl and naphthyl groups, imparts distinct electronic and steric properties that make it valuable in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized by reacting ferrocene with an appropriate electrophile to introduce the desired substituents.
Introduction of the Naphthylphosphino Group: The naphthylphosphino group can be introduced via a nucleophilic substitution reaction, where a naphthylphosphine is reacted with the ferrocenyl precursor.
Formation of the Final Compound: The final compound is obtained by coupling the intermediate with 3,5-xylylphosphine under suitable conditions, such as in the presence of a base and a solvent like toluene.
Industrial Production Methods
Industrial production methods for such complex ligands often involve optimizing the reaction conditions to achieve high yields and purity. This may include using advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Substitution: Substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
科学研究应用
Chemistry
In chemistry, ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, making it valuable for synthesizing chiral molecules.
Biology and Medicine
The compound’s ability to form stable complexes with metal ions can be exploited in biological and medicinal applications. For example, it can be used in the design of metal-based drugs or as a probe for studying metal-protein interactions.
Industry
In the industrial sector, this ligand can be used in processes that require high selectivity and efficiency, such as in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine exerts its effects involves its coordination to metal centers. The ligand’s unique structure allows it to stabilize metal ions and influence their reactivity. The ferrocenyl and naphthyl groups provide both electronic and steric effects that can enhance the selectivity and efficiency of catalytic reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in various catalytic reactions.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A ferrocenyl-based ligand similar to the compound .
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in asymmetric catalysis.
Uniqueness
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is unique due to its combination of ferrocenyl and naphthyl groups, which provide distinct electronic and steric properties. This makes it particularly effective in inducing enantioselectivity in catalytic reactions, setting it apart from other similar ligands.
属性
分子式 |
C48H44FeP2 |
|---|---|
分子量 |
738.7 g/mol |
InChI |
InChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1 |
InChI 键 |
NODPGYHIGOCWSG-NYPSMHOZSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


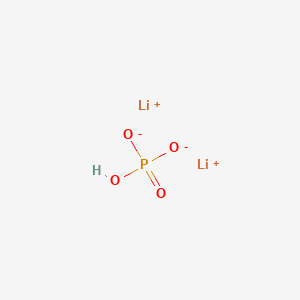

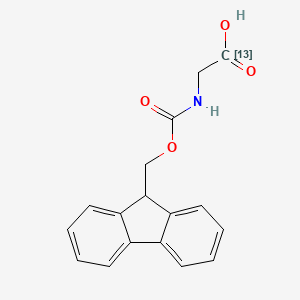
azanium](/img/structure/B12061565.png)

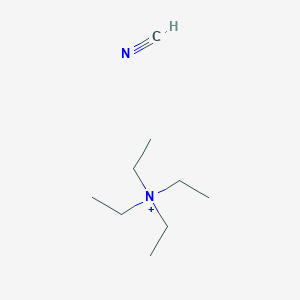

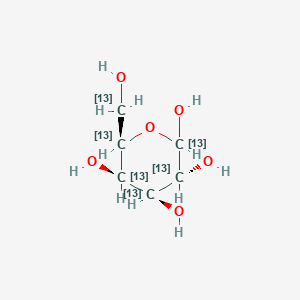
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
